molecular formula C21H23N7O B2630852 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide CAS No. 1021262-27-0

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide

カタログ番号 B2630852
CAS番号: 1021262-27-0
分子量: 389.463
InChIキー: LCZPMGMCBBVDEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PDP belongs to the family of piperazine carboxamides and has been studied for its promising biological properties.

科学的研究の応用

Metabolism in Antineoplastic Therapy

A study on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals insights into the metabolism of compounds with similar structures in chronic myelogenous leukemia patients. Flumatinib, undergoing Phase I clinical trials in China, showed that the parent drug and its metabolites, including products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, are the main forms recovered in human plasma, urine, and feces (Gong et al., 2010). This suggests that compounds with similar structures may undergo complex metabolism, impacting their therapeutic efficacy and safety profiles.

Synthesis Methodologies

Another study outlines a scalable and facile synthetic process for a novel Rho kinase inhibitor structurally related to the compound of interest. This process, yielding high purity products, demonstrates the potential for efficient large-scale production of such compounds, which could be pivotal in developing treatments for central nervous system disorders (Wei et al., 2016).

Anti-tubercular Activity

Research focused on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives uncovered significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating that modifications to the pyridine and piperazine structures can result in potent anti-tubercular agents (Srinivasarao et al., 2020).

PCSK9 Inhibition for Cholesterol Management

A series of compounds structurally analogous to the query were identified as small molecule PCSK9 mRNA translation inhibitors, showcasing improved potency, ADME properties, and safety profiles compared to earlier leads. This highlights the therapeutic potential of such compounds in managing cholesterol levels (Londregan et al., 2018).

特性

IUPAC Name

N-(4-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-16-2-4-17(5-3-16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-18-8-10-22-11-9-18/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZPMGMCBBVDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。